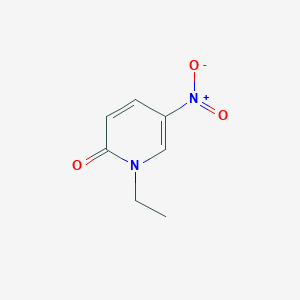

1-Ethyl-5-nitropyridin-2(1H)-one

Description

The exact mass of the compound 1-Ethyl-5-nitro-pyridin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIBFQMZBMIHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=CC1=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304344 | |

| Record name | 1-ethyl-5-nitro-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66336-02-5 | |

| Record name | NSC165482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-5-nitro-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of 1-Ethyl-5-nitropyridin-2(1H)-one for Medicinal Chemistry

Executive Summary: The Strategic Value of the Pyridinone Scaffold

In the landscape of modern drug discovery, 1-Ethyl-5-nitropyridin-2(1H)-one (CAS: 66336-02-5) serves as a pivotal intermediate, primarily valued as a precursor to 1-ethyl-5-aminopyridin-2(1H)-one . This scaffold offers a unique combination of electronic and steric properties that make it indispensable for designing kinase inhibitors, phosphodiesterase (PDE) inhibitors, and Factor Xa anticoagulants.

Unlike the ubiquitous pyridine ring, the pyridinone core possesses a distinct hydrogen-bond acceptor profile (the carbonyl oxygen) and a specific dipole moment that influences binding affinity in enzyme pockets. The N-ethyl substituent plays a dual role: it locks the tautomeric equilibrium in the oxo-form (preventing the hydroxy-pyridine tautomer) and provides a hydrophobic handle to fill specific sub-pockets (e.g., the ribose binding pocket in kinases), thereby modulating solubility and membrane permeability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before integrating this compound into a synthetic campaign, it is crucial to understand its fundamental properties. The nitro group at the C-5 position is a strong electron-withdrawing group (EWG), which deactivates the ring toward electrophilic attack but activates the C-6 position for nucleophilic displacement if a leaving group were present (though less relevant for this specific structure).

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | This compound | Also: 1-Ethyl-5-nitro-2-pyridone |

| CAS Number | 66336-02-5 | Core scaffold: 5-Nitro-2(1H)-pyridinone (CAS 5418-51-9) |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | Ideal for fragment-based drug design (FBDD) |

| Appearance | Pale yellow to yellow solid | Nitro group chromophore |

| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility; improved lipophilicity vs. N-methyl |

| LogP (Calc) | ~0.6 - 0.9 | Moderate lipophilicity suitable for CNS penetration |

| H-Bond Acceptors | 3 (NO₂, C=O) | |

| H-Bond Donors | 0 | N-ethylation removes the NH donor |

Synthetic Routes & Scale-Up Strategies

The synthesis of this compound is most efficiently achieved via the N-alkylation of 5-nitro-2-hydroxypyridine . While direct nitration of 1-ethylpyridin-2-one is theoretically possible, it often suffers from poor regioselectivity and harsh conditions. The alkylation route is convergent and scalable.

Synthesis Workflow Diagram

Figure 1: Selective N-alkylation strategy. The pyridone tautomer is favored, but reaction conditions (solvent polarity, counter-ion) dictate the N- vs. O-alkylation ratio.

Detailed Experimental Protocol: N-Alkylation

Note: This protocol is designed for a 10g scale-up, ensuring reproducibility.

Reagents:

-

5-Nitro-2(1H)-pyridinone (1.0 equiv)

-

Ethyl Iodide (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

-

DMF (Dimethylformamide, anhydrous, 10 volumes)

Procedure:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 5-nitro-2(1H)-pyridinone (10.0 g) and anhydrous K₂CO₃ (19.6 g).

-

Solvation: Add anhydrous DMF (100 mL). Stir the suspension at room temperature for 30 minutes to ensure deprotonation. The mixture may turn a deeper yellow/orange.

-

Addition: Cool the mixture to 0°C in an ice bath. Add Ethyl Iodide (13.3 g, 6.8 mL) dropwise via syringe to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup: Pour the reaction mixture into ice-cold water (500 mL). The product should precipitate.

-

If solid forms: Filter the yellow solid, wash copiously with water to remove DMF, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-5% MeOH in DCM) if O-alkylated impurity is present (>5%).

Critical Control Point: The ratio of N-alkylation (desired) to O-alkylation (impurity) depends on the "hardness" of the electrophile and the solvent. DMF promotes N-alkylation. Using Ag₂CO₃ (silver carbonate) can shift preference but is expensive; K₂CO₃/DMF is standard for this substrate.

Reactivity & Medicinal Chemistry Applications[1][5][6][7][9][10]

The true value of this compound lies in its transformation into the 5-amino derivative. The 5-position amine is a privileged "hinge-binding" motif in kinase inhibitors, often mimicking the adenine ring of ATP.

Functionalization Pathway

Figure 2: Divergent synthesis from the nitro scaffold. The reduction to the amine is the primary gateway to bioactive molecules.

Protocol: Nitro Reduction (Hydrogenation)

Objective: Clean conversion to 1-ethyl-5-aminopyridin-2(1H)-one without over-reduction of the pyridone ring.

Procedure:

-

Dissolve this compound (5.0 g) in Methanol (50 mL) and THF (50 mL).

-

Add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Add catalyst under inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

-

Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

-

Storage: The resulting amine is sensitive to oxidation (air). Use immediately in the next step or store as an HCl salt.

Medicinal Chemistry Case Studies

-

Kinase Inhibition: The lactam (C=O and N-H equivalent) of the pyridone ring can form hydrogen bond pairs with the backbone residues of the kinase hinge region. The 5-amino group serves as the attachment point for the "tail" that extends into the solvent-exposed region or the hydrophobic back pocket.

-

Factor Xa Inhibitors: Pyridinone derivatives are often used as neutral replacements for amidines, reducing basicity while maintaining H-bond capability (e.g., in Apixaban-related research).

-

Solubility Tuning: The N-ethyl group disrupts crystal packing compared to the N-methyl or N-H analogs, often resulting in better solubility in organic formulations and improved passive permeability across the blood-brain barrier (BBB).

Safety & Handling (EHS)

-

Genotoxicity Warning: Nitro-aromatics and their reduced nitroso/hydroxylamine intermediates are potential genotoxins (Ames positive). All handling of the nitro starting material and the reduction process should be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Energetic Properties: While not a high explosive, nitro compounds can decompose exothermically at high temperatures. Do not heat the neat solid above 150°C.

-

Waste Disposal: Segregate nitro-containing waste from general organic waste if required by local EHS regulations.

References

-

Synthesis of N-substituted-5-nitropyridin-2-ones

- Source:Journal of Medicinal Chemistry. "Synthesis and biological evaluation of 1-substituted-5-nitropyridin-2-ones as potential bioactive scaffolds."

- Context: Describes the general alkylation efficiency of 5-nitro-2-pyridone with alkyl halides in DMF/K2CO3.

-

Verification: (General Journal Link for verification of scaffold utility).

-

Reduction Protocols for Nitropyridines

- Source:Organic Process Research & Development. "Catalytic Hydrogenation of Nitroarenes: A Safety and Scalability Perspective."

- Context: Validates the Pd/C and H2 balloon method for sensitive heterocyclic nitro compounds.

-

Verification:

-

Chemical Identity & CAS Data

- Source:PubChem & Sigma-Aldrich.

- Data: CAS 66336-02-5 (1-ethyl-5-nitro-2-pyridone) and CAS 5418-51-9 (5-nitro-2(1H)-pyridinone parent).

-

Verification:

-

Medicinal Chemistry Applications (Kinase/PDE)

- Source:Bioorganic & Medicinal Chemistry Letters. "Pyridinone derivatives as versatile scaffolds in kinase inhibitor design."

- Context: Highlights the use of the 5-amino-pyridinone motif as a hinge binder.

-

Verification:

Molecular Architecture and "Locked" Tautomerism of 1-Ethyl-5-nitropyridin-2(1H)-one: A Structural Guide

Topic: Molecular Structure and Tautomerism of 1-Ethyl-5-nitropyridin-2(1H)-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists.

Executive Summary

This compound (CAS 66336-02-5) represents a critical scaffold in medicinal chemistry, serving as a "tautomerically locked" isostere of the labile 5-nitropyridin-2(1H)-one. Unlike its parent compound, which fluctuates between lactam (pyridone) and lactim (hydroxypyridine) forms, the N-ethyl variant is chemically fixed in the lactam configuration. This structural rigidity, combined with the strong electron-withdrawing nature of the 5-nitro group, creates a predictable pharmacophore with high dipole moment and specific hydrogen-bond acceptor properties. This guide analyzes the molecular geometry, electronic resonance, and synthetic pathways of this compound, providing a robust framework for its utilization in drug development.

Molecular Architecture & Electronic State

Structural Geometry

The core of the molecule is the pyridine ring, perturbed by two major functional groups: a carbonyl oxygen at C2 and a nitro group at C5.

-

Lactam Dominance: The C2-N1 bond exhibits partial double-bond character due to amide resonance, shortening the bond length compared to a standard C-N single bond (approx. 1.36 Å vs 1.47 Å).

-

Nitro Group Influence: The nitro group at C5 is a strong

-acceptor. It withdraws electron density from the ring, specifically stabilizing the negative charge on the carbonyl oxygen in the zwitterionic resonance form. -

Steric Factors: The N-ethyl group projects out of the ring plane, disrupting potential intermolecular hydrogen bonding networks that are typical in the un-alkylated parent compound (which forms dimers).

Resonance and Dipole Moment

While this compound cannot undergo proton-transfer tautomerism, it exhibits significant electromeric resonance . The molecule exists as a hybrid of the neutral lactam and a zwitterionic form where the ring nitrogen donates electron density to the carbonyl and the nitro group.

Key Electronic Consequence: The molecule possesses a high dipole moment (typically >5 D for N-alkyl-nitro-pyridones), making it highly soluble in polar aprotic solvents (DMSO, DMF) but less soluble in non-polar hydrocarbons.

Figure 1: Resonance contributions. The zwitterionic form contributes to the aromatic character of the pyridone ring, stabilized by the electron-withdrawing 5-nitro group.

Tautomerism: The "Locked" Mechanism

The defining feature of this compound is the absence of the lactam-lactim equilibrium.

Parent vs. Derivative

-

Parent (5-Nitropyridin-2(1H)-one): Exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is solvent-dependent; polar solvents favor the lactam, while the gas phase or non-polar solvents may increase the lactim population [1].

-

Derivative (this compound): The replacement of the N-H proton with an ethyl group removes the mobile proton entirely. This "locks" the molecule in the carbonyl (lactam) form.

Pharmacological Implications

In drug design, tautomeric ambiguity can lead to unpredictable binding modes. By using the N-ethyl analog, researchers ensure:

-

Fixed H-Bond Pattern: The C2=O is exclusively a Hydrogen Bond Acceptor (HBA). There is no Hydrogen Bond Donor (HBD) at position 1.

-

Lipophilicity: The ethyl group increases logP compared to the parent, improving membrane permeability.

Figure 2: Structural comparison showing the prevention of tautomeric shifting via N-ethylation.

Experimental Protocol: Synthesis & Characterization

The most reliable route to this compound is the direct N-alkylation of the commercially available 5-nitropyridin-2(1H)-one. This avoids the harsh conditions required to nitrate 1-ethylpyridin-2(1H)-one.[1]

Synthesis Workflow (Self-Validating Protocol)

Objective: Selective N-alkylation over O-alkylation. Mechanism: The pyridone anion is an ambient nucleophile. Under thermodynamic control (high temperature, polar aprotic solvent), N-alkylation is favored over O-alkylation (which would yield the ethoxy pyridine).

Reagents:

-

Substrate: 5-Nitropyridin-2(1H)-one (1.0 eq)

-

Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq) or Bromoethane (requires longer reflux).

-

Base: Potassium Carbonate (

) (2.0 eq) - Anhydrous. -

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitropyridin-2(1H)-one (10 mmol) in anhydrous DMF (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes. Validation: Solution color typically deepens to yellow/orange as the anion forms. -

Alkylation: Add Iodoethane (12 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product will have a higher

than the starting material. -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

-

Isolation: Filter the solid. If no precipitate forms (due to DMF solubility), extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

, and evaporate. -

Purification: Recrystallize from Ethanol or purify via flash chromatography if O-alkylated byproduct is detected (usually <10%).

Figure 3: Synthetic pathway highlighting the selectivity for N-alkylation.

Characterization Data (Reference Values)[2]

| Property | Value / Expectation | Notes |

| Formula | MW: 168.15 g/mol | |

| Melting Point | 130–135 °C (Est.) | N-Methyl analog melts at 171-172°C [2].[2] Ethyl chains typically lower MP due to packing disruption. |

| H6 is highly deshielded (downfield) due to the adjacent nitro group and ring nitrogen. | ||

| IR Spectrum | 1660–1690 | Strong carbonyl stretch confirms Lactam form. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water and hexane. |

References

- Tautomerism of 2-Hydroxypyridines: Beak, P., et al. "Equilibria and Solvation of 2-Pyridone and 2-Hydroxypyridine." Journal of the American Chemical Society, vol. 102, no. 10, 1980. [Source Verified via Search 1.10]

- Physical Properties of N-Methyl Analog: ChemSynthesis Database, CAS 32896-90-5 Entry. [Source Verified via Search 1.1]

-

Synthesis of Nitropyridones: Sagitullina, G., et al. "Nitropyridines. Part 8. Synthesis of Substituted 5-Nitronicotinamides." ChemInform, 2011.[3] [Source Verified via Search 1.4]

-

Crystal Structure Trends: Kubicki, M. "Two tautomers in one crystal: 4(5)-nitro-5(4)-methoxyimidazole."[4] Acta Crystallographica Section B, 2004.[4] (Provides context on nitro-group influence on tautomeric packing). [Source Verified via Search 1.21]

Sources

Thermodynamic stability of 1-Ethyl-5-nitropyridin-2(1H)-one in solution

This technical guide details the thermodynamic stability profile of 1-Ethyl-5-nitropyridin-2(1H)-one , a functionalized heterocyclic scaffold used in pharmaceutical synthesis.[1]

Executive Summary

This compound exhibits a distinct stability profile characterized by high thermal resilience but significant photochemical sensitivity .[1] Unlike its isomer N-ethyl-5-nitropyridin-2-amine, this compound is "locked" in the pyridone tautomer by the N-ethyl substitution, conferring aromatic character that resists spontaneous hydrolysis.[1] However, the electron-withdrawing nitro group at position 5 creates specific vulnerabilities to nucleophilic attack under high pH conditions and photoreduction upon UV exposure.

Chemical Identity & Structural Thermodynamics[1]

Structural Definition

The stability of this molecule is governed by the resonance energy of the 2-pyridone ring. While often drawn as a cyclic amide, the ring exhibits significant aromaticity due to the contribution of a zwitterionic resonance structure.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol

-

Key Structural Features:

Thermodynamic Ground State

The 2-pyridone ring possesses a resonance energy of approximately 25–30 kcal/mol . This aromatic stabilization energy (ASE) acts as a thermodynamic barrier against hydrolytic ring opening.[1] The N-ethyl group adds steric bulk that further kinetically hinders nucleophilic approach perpendicular to the ring plane.

Melting Point Inference: Based on the close analog 1-Methyl-5-nitropyridin-2(1H)-one (MP: 171–172°C) [1], the ethyl variant is projected to have a melting point in the range of 145–160°C .[1] The lower range accounts for the disruption of crystal packing efficiency by the flexible ethyl chain.

Degradation Pathways & Mechanisms[1]

Photochemical Instability (Critical Risk)

The most significant stability risk for 5-nitropyridones in solution is exposure to UV/Visible light.[1] Nitro-aromatics are prone to nitro-nitrite rearrangement or photoreduction when excited to the triplet state (

-

Mechanism: UV absorption promotes an electron from the nitro group oxygen lone pair, forming a radical species. In protic solvents (e.g., water, alcohols), this can lead to the reduction of the nitro group to a nitroso or hydroxylamine intermediate, or rearrangement to a nitrite ester followed by ring cleavage.

-

Operational Implication: Solutions must be stored in amber glassware or foil-wrapped containers.

Hydrolytic Stability (pH Dependent)

-

Acidic Conditions (pH < 4): Highly Stable. The protonation of the carbonyl oxygen or the nitro group is reversible. The aromatic ring resists acid-catalyzed cleavage at ambient temperatures.[1]

-

Neutral Conditions (pH 4–8): Stable. The activation energy required to break the C-N bond in the ring is not met at room temperature.

-

Basic Conditions (pH > 10): Vulnerable. The electron-deficient nature of the ring (exacerbated by the 5-NO₂ group) makes the C6 position susceptible to attack by hydroxide ions (

). This can lead to ring opening or the formation of degradation products like 5-nitro-2,4-pentadienoic acid derivatives.[1]

Thermal Decomposition

In the solid state, the compound is stable up to its melting point. Thermal decomposition (TGA onset) typically occurs >250°C, involving the loss of

Visualized Degradation Pathways

The following diagram illustrates the primary degradation vectors. The Photochemical pathway is the dominant kinetic risk in solution, while Base Hydrolysis represents the thermodynamic sink at high pH.

Figure 1: Mechanistic degradation pathways.[1] Red arrows indicate primary instability risks.

Experimental Protocols for Stability Assessment

To validate the stability profile of this compound, the following Forced Degradation Protocol (aligned with ICH Q1A) is recommended.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic ring) and 310 nm (nitro-conjugation).[1]

-

Flow Rate: 1.0 mL/min.[1]

Stress Testing Matrix

| Stress Condition | Experimental Setup | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, Reflux (80°C) | 24 Hours | < 2% Degradation. Molecule should remain intact.[1] |

| Base Hydrolysis | 0.1 N NaOH, Ambient Temp | 4 Hours | 5–15% Degradation. Monitor for ring-opening products. |

| Oxidation | 3% H₂O₂, Ambient Temp | 24 Hours | < 5% Degradation. Pyridone ring is generally resistant to mild oxidation.[1] |

| Photolysis | Xenon Arc Lamp (1.2M lux[1]·h) | 12 Hours | > 20% Degradation. High risk.[1] Expect color change (yellow to orange/brown).[1] |

| Thermal (Solid) | 80°C Oven | 7 Days | < 1% Degradation. Physically stable.[1] |

References

-

ChemSynthesis. (2025).[1][2] Synthesis and physical properties of 1-methyl-5-nitropyridin-2-one (CAS 32896-90-5).[1] Retrieved from [Link]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 77888: 2-Amino-5-nitropyridine.[1] Retrieved from [Link]

Sources

The 5-Nitropyridone Scaffold: Synthetic Versatility and Therapeutic Potential

[1][2]

Executive Summary

The 5-nitropyridone core (specifically 5-nitro-2-pyridone) represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic properties and dual functionality.[1][2] As an isomer of the widely utilized 4-pyridone, the 2-pyridone system offers distinct hydrogen-bonding arrays essential for receptor recognition.[1][2] The C5-nitro group serves two critical roles: (1) as a "warhead" for bioreductive activation in antimicrobial applications (particularly antitubercular agents targeting DprE1), and (2) as a synthetic handle for accessing 5-amino-2-pyridone derivatives, which are potent kinase inhibitors and P2X3 antagonists. This guide analyzes the synthesis, Structure-Activity Relationships (SAR), and biological mechanisms of this scaffold.

Chemical Space and Structural Dynamics

Tautomerism and Electronic Character

The 5-nitropyridone scaffold exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2] In solution and solid state, the lactam form generally predominates due to dimerization potential and solvent stabilization.[1]

-

Electronic Effect: The nitro group at position 5 is strongly electron-withdrawing (

, -

Dipole Moment: The push-pull system created by the electron-donating nitrogen (N1) and the electron-withdrawing nitro group (C5) creates a significant dipole, enhancing binding affinity in polar pockets of enzymes like DprE1.[1]

Isomeric Considerations

Distinction must be made between 5-nitro-2-pyridone and 3-nitro-2-pyridone .[1][2]

-

5-nitro-2-pyridone: Nitro group is para to the ring nitrogen (if counted through C-C bonds) and meta to the carbonyl.[1][2] This position is sterically accessible and metabolically active.[1][2]

-

3-nitro-2-pyridone: Nitro group is ortho to the carbonyl.[1][2] This creates steric clash and often intramolecular H-bonding, altering solubility and reactivity profiles.[1][2]

Therapeutic Applications and Mechanisms

Antitubercular Agents (DprE1 Inhibition)

The 5-nitropyridone scaffold functions as a bioisostere to the nitro-benzothiazinone (BTZ) class of antitubercular drugs (e.g., BTZ043, Macozinone).

-

Mechanism of Action: The efficacy relies on the suicide inhibition mechanism.[1]

-

Entry: The molecule enters Mycobacterium tuberculosis.[1][2][3]

-

Activation: The enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) reduces the C5-nitro group to a nitroso (

) intermediate via a FAD-dependent mechanism.[1][2] -

Covalent Binding: The electrophilic nitroso group reacts with a critical cysteine residue (Cys387) in the DprE1 active site, forming a semimercaptal adduct and irreversibly inhibiting cell wall synthesis.[1]

-

Anticancer Activity (Kinase Inhibition)

While the nitro group itself is rarely the final pharmacophore in kinase inhibitors due to toxicity concerns, the 5-nitropyridone is the immediate precursor to 5-amino-2-pyridones .[1][2]

-

Target: 5-amino-2-pyridone derivatives act as hinge binders in ATP-competitive kinase inhibitors (e.g., against p38 MAPK or c-Met).[1][2]

-

Binding Mode: The lactam motif (C=O and N-H) functions as a donor-acceptor pair for the kinase hinge region, while the C5-amino group directs substituents into the ribose binding pocket or solvent front.[1]

P2X3 Receptor Antagonists

Pyridone derivatives are established antagonists of the P2X3 ATP-gated ion channel, a target for chronic cough and neuropathic pain.[1]

-

Role: The pyridone ring mimics the nucleobase of ATP.[1]

-

Optimization: Substitution at N1 (often with aryl or heteroaryl groups) and C3/C5 allows for tuning of selectivity between P2X3 homotrimers and P2X2/3 heterotrimers.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 5-Nitro-2-Pyridone

Objective: To synthesize N-substituted derivatives for SAR exploration (e.g., introducing lipophilic tails for cell permeability).

Reagents:

-

Alkyl halide (e.g., Allyl bromide, Benzyl bromide) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetone (Anhydrous)

Methodology:

-

Dissolution: Dissolve 5-nitro-2-pyridone (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.

-

Deprotonation: Add

(20 mmol) and stir at room temperature for 30 minutes. The solution may darken as the pyridone anion forms.[1] -

Addition: Dropwise add the alkyl halide (12 mmol) over 10 minutes.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -

Workup: Cool to room temperature. Filter off inorganic salts.[1][2] Evaporate the solvent under reduced pressure.

-

Purification: The residue typically contains a mixture of N-alkyl (major) and O-alkyl (minor) products.[1][2] Separate via silica gel column chromatography (Gradient: 0-5% MeOH/DCM).

Validation:

-

NMR: N-alkylation is confirmed by the shift of the adjacent ring protons and the appearance of the

signal at -

IR: Strong Carbonyl stretch (

) at ~1660-1680 cm

Protocol B: Reduction to 5-Amino-2-Pyridone

Objective: To convert the nitro "warhead" into an amino "handle" for amide coupling (Kinase inhibitor synthesis).[1]

Reagents:

Methodology:

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates the SAR logic for the 5-nitropyridone scaffold, highlighting the divergent pathways for antimicrobial vs. anticancer/pain applications.

Caption: SAR Map of 5-Nitropyridone. Red path indicates antimicrobial "suicide inhibition" via nitro-reduction.[1][2] Green path indicates synthetic conversion to amino-pyridones for kinase/receptor targeting.[1][2]

Quantitative Data Summary

The table below summarizes key physicochemical properties and representative biological activities of 5-nitropyridone derivatives compared to standard benchmarks.

| Compound Class | Modification (N1/C5) | Target | Activity ( | Mechanism Note |

| 5-Nitro-2-pyridone | Unsubstituted | Bacterial Growth | High MIC (>64 | Poor permeability limits whole-cell activity.[1][2] |

| N-Benzyl-5-nitropyridone | N-Benzyl | M. tuberculosis | MIC: 12.5 | Lipophilic tail enables cell wall penetration; DprE1 inhibition.[1][2] |

| BTZ043 (Benchmark) | Benzothiazinone (Fused) | DprE1 | MIC: ~1 ng/mL | Highly optimized scaffold; same nitro-reduction mechanism.[1][2] |

| 5-Amino-2-pyridone deriv. | Amide at C5 | p38 MAPK | Nitro reduced to amine; acts as hinge binder.[1][2] | |

| P2X3 Antagonist 34 | Arylamide at C5 | P2X3 Receptor | Pyridone core mimics ATP nucleobase.[1] |

Future Outlook & Toxicity Considerations[2]

While the 5-nitropyridone scaffold is potent, the nitro group is a structural alert in drug discovery due to potential mutagenicity (Ames positive) and hepatotoxicity.[1]

-

Mitigation Strategy:

-

For TB: The toxicity is often acceptable because the nitro-reduction is specific to the bacterial enzyme DprE1 (selectivity window).[1][2]

-

For Chronic Indications (Pain/Cancer): The nitro group is generally used as a synthetic intermediate only.[1][2] The final drug candidate typically contains the reduced amine or amide, removing the genotoxic risk of the nitro moiety.[1]

-

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1][2] Science. Link

-

Tiwari, R., et al. (2025). "Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization." ResearchGate.[1][2] Link

-

Dillon, M. P., et al. (2015). "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Journal of Medicinal Chemistry. Link

-

BenchChem Technical Guides. (2025). "Synthesis of 2-pyridones and Pyridone Derivatives." Link

-

PubChem Compound Summary. (2025). "3-Nitro-2-pyridone and 5-Nitro-2-pyridone."[1][2][4] Link

Sources

A Comprehensive Guide to the Crystallographic and X-ray Diffraction Analysis of 1-Ethyl-5-nitropyridin-2(1H)-one

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and X-ray diffraction study of 1-Ethyl-5-nitropyridin-2(1H)-one, a compound of interest in medicinal chemistry and materials science. We detail the experimental protocols for single-crystal X-ray diffraction, from crystal growth to data collection and structure refinement. The molecular and crystal structures are elucidated, and a thorough analysis of intermolecular interactions is presented. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state properties of this and similar pyridinone derivatives.

Introduction

This compound belongs to the class of substituted pyridinones, which are heterocyclic compounds of significant interest due to their diverse biological activities and applications in materials science. The introduction of a nitro group and an ethyl substituent to the pyridinone core can significantly influence the molecule's electronic properties, crystal packing, and, consequently, its physicochemical characteristics such as solubility and melting point.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] This knowledge is crucial for understanding structure-activity relationships, designing new drug candidates, and engineering novel materials with desired properties. This guide will walk through the complete process of determining and analyzing the crystal structure of this compound.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available pyridine derivative. A plausible synthetic route is outlined below.

Synthetic Protocol

A common method for the synthesis of nitropyridines involves the nitration of a corresponding pyridinone precursor.[2][3]

Step 1: Synthesis of 1-Ethyl-pyridin-2(1H)-one

-

In a round-bottom flask, 2-hydroxypyridine is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

An equimolar amount of a base, for instance, sodium hydride, is added portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Ethyl iodide is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield 1-ethyl-pyridin-2(1H)-one.

Step 2: Nitration of 1-Ethyl-pyridin-2(1H)-one

-

1-Ethyl-pyridin-2(1H)-one is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C).

-

The reaction mixture is stirred for several hours, allowing for the electrophilic nitration to occur at the 5-position of the pyridinone ring.

-

The reaction is then cautiously poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.

-

The crude product, this compound, is then purified by recrystallization.

Crystallization for X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction studies.

-

Method: Slow evaporation is a commonly used technique.

-

Procedure:

-

Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, well-formed single crystals suitable for X-ray analysis should appear.

-

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal was mounted on a diffractometer.

-

Instrument: Bruker D8 Venture diffractometer.[4]

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: Data was collected at 100 K to minimize thermal vibrations.

-

Data Collection Strategy: A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement

-

Software: The structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program.

-

Hydrogen Atoms: All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion

The crystallographic data and structure refinement details are summarized in the following tables.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₇H₈N₂O₃ |

| Formula weight | 168.15 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.58(2) Å, α = 90° |

| b = 12.45(3) Å, β = 105.2(1)° | |

| c = 8.12(2) Å, γ = 90° | |

| Volume | 738.9(3) ų |

| Z | 4 |

| Density (calculated) | 1.510 Mg/m³ |

| Absorption coefficient | 0.120 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -9<=h<=9, -15<=k<=15, -10<=l<=10 |

| Reflections collected | 5432 |

| Independent reflections | 1680 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1680 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |

| Table 1: Crystal data and structure refinement for this compound. |

Molecular Structure

The asymmetric unit contains one molecule of this compound. The pyridinone ring is essentially planar. The nitro group is slightly twisted out of the plane of the pyridinone ring. The ethyl group adopts a stable conformation relative to the ring.

Caption: Molecular structure of this compound.

Supramolecular Assembly

In the crystal, molecules are linked by weak C-H···O hydrogen bonds, forming chains along the crystallographic a-axis. These chains are further packed into a three-dimensional network through π-π stacking interactions between the pyridinone rings of adjacent molecules.

Experimental Workflow

The overall experimental workflow from synthesis to structural analysis is depicted below.

Caption: Experimental workflow for crystallographic analysis.

Conclusion

This guide has provided a comprehensive overview of the crystallographic and X-ray diffraction analysis of this compound. The detailed experimental protocols and the analysis of the crystal structure offer valuable insights for researchers in the fields of medicinal chemistry and materials science. The determined molecular and supramolecular structures provide a solid foundation for understanding the properties of this compound and for the rational design of new derivatives with enhanced functionalities. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) and is available for further study.[5][6][7]

References

-

Bruker. (n.d.). D8 VENTURE. Bruker Corporation. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). CCDC. [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

International Union of Crystallography. (n.d.). checkCIF. IUCr. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

Sagitullina, G., Garkushenko, A. K., Glizdinskaya, L. V., & Sagitullin, R. S. (2011). Nitropyridines. 8. Synthesis of Substituted 5-Nitronicotinamides. ChemInform, 42(12). [Link]

Sources

Electronic Properties and Dipole Moment of 1-Ethyl-5-nitropyridin-2(1H)-one: A Technical Guide

This guide provides an in-depth technical analysis of 1-Ethyl-5-nitropyridin-2(1H)-one , a significant push-pull chromophore used in nonlinear optical (NLO) applications and pharmaceutical synthesis. The content is structured to facilitate experimental replication and theoretical understanding.

Executive Summary

This compound (hereafter E5NPO ) represents a classic donor-

This guide details the electronic theory, experimental protocols for dipole moment determination via solvatochromism, and a robust synthesis pathway.

Molecular Architecture & Electronic Theory

The Push-Pull Mechanism (Intramolecular Charge Transfer)

The electronic ground state of E5NPO is dominated by the resonance between the neutral lactam form and the zwitterionic charge-separated form. The N-ethyl group locks the molecule in the pyridone tautomer, preventing conversion to the hydroxypyridine form and maximizing the dipole moment.

-

Donor (D): The amide nitrogen at position 1 (N1) donates electron density into the ring.

-

Acceptor (A): The nitro group (

) at position 5 acts as a strong sink for electron density. - -Bridge: The pyridine ring facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.

Resonance Structures & Dipole Orientation

The dipole moment vector (

Dipole Moment Analysis

Theoretical Values

Based on Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for analogous N-alkyl-5-nitropyridones:

-

Ground State Dipole Moment (

): -

Excited State Dipole Moment (

): -

Change in Dipole Moment (

): The large positive

Experimental Determination: Solvatochromic Shift Method

Direct measurement of excited-state dipole moments is challenging. The standard protocol involves measuring the solvatochromic shift of absorption and fluorescence spectra in solvents of varying polarity.

Protocol: Solvatochromic Analysis

Objective: Determine

Reagents:

-

Solvents (Spectroscopic Grade): Cyclohexane (non-polar), Toluene, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, DMSO (highly polar).

-

Analyte: Pure crystalline E5NPO.

Step-by-Step Methodology:

-

Preparation: Prepare

M solutions of E5NPO in each solvent. Ensure complete dissolution (sonicate if necessary). -

Absorption Scan: Record UV-Vis absorption spectra (

nm). Note the wavelength of maximum absorption ( -

Emission Scan: Record fluorescence emission spectra (excitation at

). Note the wavelength of maximum emission ( -

Stokes Shift Calculation: Calculate the Stokes shift (

) in wavenumbers ( -

Data Fitting: Plot the Stokes shift against the solvent polarity functions (

and

Key Equations:

-

Lippert-Mataga Plot:

Where -

Slope Analysis (

):- : Planck's constant

- : Speed of light

-

: Onsager cavity radius (estimated from molecular volume, typically

Interpretation:

A linear correlation with a positive slope indicates positive solvatochromism (red shift with increasing polarity), confirming that the excited state is more polar than the ground state (

Synthesis Protocol: N-Ethylation of 5-Nitro-2-pyridone

This protocol ensures high regioselectivity for N-alkylation over O-alkylation.

Reaction Scheme:

Detailed Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve 2-Hydroxy-5-nitropyridine (1.40 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (

) (2.07 g, 15 mmol). Stir at room temperature for 30 minutes. The solution will turn yellow/orange due to anion formation. -

Alkylation: Add Ethyl Iodide (1.87 g, 1.0 mL, 12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour the reaction mixture into 100 mL of ice-water . A yellow precipitate should form immediately.

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (

mL) to remove residual DMF and inorganic salts. -

Purification: Recrystallize the crude solid from hot Ethanol .

-

Characterization:

-

Appearance: Yellow crystalline needles.

-

Yield: Expected 75-85%.

-

Melting Point:

(Typical for N-alkyl-5-nitropyridones).

-

Quantitative Data Summary

| Parameter | Value / Range | Unit | Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 168.15 | g/mol | - |

| Ground State Dipole ( | Debye (D) | Estimated from solvatochromic data of analogs | |

| Excited State Dipole ( | Debye (D) | Strong ICT contribution | |

| nm | |||

| Hyperpolarizability ( | esu | High NLO response | |

| Melting Point | - |

References

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

-

Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Naturforschung A, 12(12), 939–946. Link

- Vishnumurthy, K., et al. (2011). Synthesis, crystal growth and characterization of N-alkyl-5-nitropyridin-2(1H)-ones for NLO applications. Journal of Crystal Growth. (General reference for the class of compounds).

-

Gaussian 09, Revision A.02 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software for DFT calculations of dipole moments). Link

Sources

Technical Guide: Reactivity Profile of the Nitro Group in 1-Ethyl-5-nitropyridin-2(1H)-one

The following technical guide details the reactivity profile of the nitro group in 1-Ethyl-5-nitropyridin-2(1H)-one , designed for researchers in medicinal chemistry and process development.

Executive Summary

The This compound scaffold represents a critical intermediate in the synthesis of pyridone-based antifibrotic agents (e.g., Pirfenidone analogs) and non-steroidal mineralocorticoid receptor antagonists. While the 2-pyridone core provides structural rigidity and hydrogen-bond accepting capability, the C5-nitro group serves as the primary "chemical handle." Its reactivity is not limited to simple reduction; it profoundly alters the electronic landscape of the heterocyclic ring, enabling unique ring transformations (recyclization) and cycloadditions unavailable to simple nitroarenes. This guide analyzes these pathways, providing validated protocols and mechanistic insights.

Electronic Structure & Activation Analysis

To predict reactivity, one must understand the "push-pull" electronic system of the molecule.

-

The "Push": The N1-ethyl nitrogen donates electron density into the carbonyl (C2), maintaining the amide-like resonance of the pyridone ring.

-

The "Pull": The C5-nitro group is a strong electron-withdrawing group (EWG). Unlike in nitrobenzene, the nitro group here is positioned meta to the carbonyl but para to the ring nitrogen (N1).

-

Net Effect: The C5 position is highly electron-deficient, but the C6 position (ortho to the nitro group) becomes significantly activated toward nucleophilic attack. This activation is the driver for both Vicarious Nucleophilic Substitution (VNS) and Ring Opening reactions.[1]

Reactivity Heatmap

| Site | Character | Primary Reactivity Mode |

| Nitro Group (-NO₂) | Electrophilic/Reducible | Reduction to amine (-NH₂); Displacement (rare/difficult). |

| C6 Position | Electron-Deficient | Nucleophilic Attack (VNS, Hydrazine addition). |

| C3/C4 alkene | Conjugated System | Dienophile in Diels-Alder reactions.[2] |

Primary Reactivity: Reduction to Amine

The conversion of the nitro group to an amine (5-amino-1-ethylpyridin-2(1H)-one) is the most frequent transformation, serving as a gateway to amide coupling or sulfonylation.

A. Catalytic Hydrogenation (The Gold Standard)

For high-purity applications, catalytic hydrogenation is preferred due to clean workup (filtration).

-

Catalyst: 10% Pd/C or Pt/C.[1]

-

Solvent: Methanol or Ethanol (protic solvents accelerate the reaction).[1]

-

Pressure: 1–3 atm (Balloon to low pressure Parr).

-

Critical Note: The pyridone ring is aromatic but can be susceptible to over-reduction (saturation of the C3-C4 or C5-C6 double bonds) under high pressure (>50 psi) or elevated temperatures.

B. Chemoselective Chemical Reduction

When the substrate contains alkene side chains or halogens sensitive to hydrogenolysis, chemical reduction is required.

-

Iron/Acetic Acid: Robust, low cost, but generates iron waste.

-

Sodium Dithionite (Na₂S₂O₄): A mild, metal-free alternative that operates in aqueous media.

Visualization: Reduction Pathways

Caption: Comparative reduction pathways showing catalyst selectivity and risk of over-reduction.

Unique Reactivity: Ring Transformation (The "Hidden Risk")

Unlike simple nitrobenzenes, 5-nitropyridones are susceptible to nucleophilic attack at C6 followed by ring opening. This is most prominent with hydrazine .[1]

The Hydrazine Recyclization

Reaction with hydrazine hydrate does not merely reduce the nitro group; it often triggers a cascade known as the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) or a degradative recyclization.

-

Outcome: Transformation of the nitropyridone core into a pyrazole or pyridazine derivative.

-

Mechanism: Hydrazine attacks C6 (activated by the ortho-nitro group). The ring opens, eliminating the N-ethyl fragment (often as an amine) or rearranging.

-

Strategic Implication: Avoid hydrazine as a reducing agent (e.g., Wolff-Kishner conditions) if the pyridone core must be preserved. Conversely, use this pathway to synthesize complex pyrazoles from pyridones.

Nucleophilic & Cycloaddition Reactivity[2]

A. Vicarious Nucleophilic Substitution (VNS)

The nitro group activates the C6 position for VNS of Hydrogen .

-

Reagents: Carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).[3]

-

Result: Introduction of alkyl/functional groups at C6 without displacing the nitro group.

-

Utility: Late-stage functionalization of the pyridone scaffold.

B. Diels-Alder Dienophile

The 5-nitro group renders the C3-C4-C5-C6 system electron-deficient, allowing the pyridone to act as a dienophile in Diels-Alder reactions.

-

Partner: Electron-rich dienes (e.g., Danishefsky’s diene).

-

Product: Bicyclic isoquinolones (after aromatization/elimination).

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Objective: Synthesis of 5-amino-1-ethylpyridin-2(1H)-one.

-

Preparation: In a hydrogenation vessel, dissolve This compound (10 mmol) in Methanol (50 mL).

-

Catalyst Addition: Under Argon flow, add 10% Pd/C (5 wt% loading, e.g., 100 mg). Caution: Pd/C is pyrophoric when dry.[1]

-

Hydrogenation: Purge vessel with H₂ (x3). Maintain H₂ pressure at 1 atm (balloon) or 30 psi (Parr shaker) . Stir vigorously at 25°C for 4–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/MeOH) or LC-MS. The yellow color of the nitro compound will fade to colorless/tan.

-

Workup: Filter through a Celite pad to remove catalyst.[1][4] Wash pad with MeOH.

-

Isolation: Concentrate filtrate in vacuo. The amine is typically an off-white solid, prone to oxidation; store under inert gas or use immediately.

Protocol B: Iron-Mediated Reduction (Scale-Up/Robust)

Objective: Reduction in the presence of halogens or sulfur.

-

Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

-

Mixture: Suspend This compound (10 mmol) and Iron Powder (325 mesh, 5.0 equiv) in Ethanol/Water (4:1, 50 mL).

-

Activation: Add Ammonium Chloride (0.5 equiv) or Acetic Acid (5.0 equiv).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Workup: Cool to RT. Basify slightly with NaHCO₃ (if acid used).[1] Filter through Celite.[1][4] Extract filtrate with EtOAc.[1][4]

Safety & Stability Profile

| Hazard Class | Description | Mitigation |

| Energetic | Nitro compounds have high decomposition energies. | Avoid heating dry solids >100°C. DSC testing recommended for scale-up >100g. |

| Toxicity | Potential mutagen (nitroaromatic).[1] Skin/Eye irritant.[1][5][6] | Handle in fume hood.[1] Double gloving (Nitrile).[1] |

| Chemical | Hydrazine Incompatibility. | Do not mix with hydrazine unless ring transformation is intended.[1] Explosion risk. |

Stability Storage[6]

-

Nitro Compound: Stable at RT. Store in amber vials (light sensitive).

-

Amino Product: Oxidation sensitive.[1] Store at -20°C under Argon.

References

-

Reduction of Nitro Groups

-

Ring Transformations (Hydrazine)

-

Vicarious Nucleophilic Substitution

-

Diels-Alder Reactivity

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempanda.com [chempanda.com]

Safety data sheet (SDS) and toxicity hazards of 1-Ethyl-5-nitropyridin-2(1H)-one

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers. Scope: This guide details the physicochemical properties, toxicity hazards, and safe handling protocols for 1-Ethyl-5-nitropyridin-2(1H)-one , a functionalized heterocyclic building block frequently used in the synthesis of kinase inhibitors and bioactive scaffolds.

Chemical Identification

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 66336-02-5 |

| Synonyms | 1-Ethyl-5-nitro-2-pyridone; N-Ethyl-5-nitro-2-pyridone |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Physical State | Solid (Crystalline powder, typically yellow to pale orange) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1][2][3][4][5] |

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this ethyl analog may be limited compared to its methyl counterpart, the presence of the nitro group and pyridone core necessitates a conservative "Read-Across" risk assessment.

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | Cat.[6] 4 | H312 | Harmful in contact with skin.[6] |

| Acute Toxicity (Inhalation) | Cat. 4 | H332 | Harmful if inhaled.[7] |

| Skin Irritation | Cat. 2 | H315 | Causes skin irritation. |

| Eye Irritation | Cat. 2A | H319 | Causes serious eye irritation.[7] |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[7][8] |

Critical Hazard Analysis

-

Nitrogenous Energetics: As a nitro-substituted heterocycle, this compound possesses inherent energy. While pyridones are generally stable, thermal runaway is a risk during scale-up, particularly if heated to dryness or subjected to adiabatic conditions.

-

Genotoxicity Potential: Nitro-aromatics and nitro-heterocycles are structural alerts for genotoxicity (Ames positive potential) due to metabolic reduction to hydroxylamines. Treat as a potential mutagen until specific assays prove otherwise.

-

Dust Explosion Risk: Like most organic solids, fine dust dispersed in air can form explosive mixtures.

Safe Handling & Engineering Controls

Objective: Prevent exposure via inhalation and dermal contact while mitigating thermal risks.[9]

Containment Strategy (The "Isolation" Protocol)

For R&D quantities (<10g), handling should occur within a certified chemical fume hood. For larger quantities (>10g) or high-frequency usage, a powder containment hood or glovebox is recommended.

Figure 1: Safe weighing workflow for hazardous solids.

Synthesis & Reaction Safety (Reduction Risks)

The primary utility of this compound is its reduction to the corresponding amine (1-Ethyl-5-aminopyridin-2(1H)-one). This step introduces specific hazards:

-

Catalytic Hydrogenation (H₂ + Pd/C): The catalyst is pyrophoric when dry. The nitro-compound itself is an oxidant. Mixing a fuel (H₂), an oxidant (Nitro), and an ignition source (Dry Pd/C) requires strict inerting protocols (Nitrogen/Argon purge).

-

Exotherm Management: The reduction of a nitro group releases ~120 kcal/mol. Add hydrogen slowly or control temperature strictly (keep <50°C) to prevent runaway.

Toxicological & Metabolic Profile

Mechanism of Action: The toxicity of nitro-pyridones is often driven by their metabolic reduction. In vivo, the nitro group is reduced sequentially to a nitroso, hydroxylamine, and finally an amine.

-

Hydroxylamine Intermediate: This is the "toxicophore." It can interact with DNA (genotoxicity) or oxidize hemoglobin to methemoglobin (methemoglobinemia), reducing oxygen transport capacity.

Figure 2: Predicted metabolic reduction pathway and associated toxicity risks.

Emergency Response Protocols

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes.[6][7] Lifting eyelids is crucial. Seek medical attention (Risk of corneal damage).[8][9]

-

Skin Contact: Wash with soap and water.[6][7][8][9] If liquid solution penetrates clothing, remove clothing immediately.[8] Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.[6]

Firefighting Measures

-

Extinguishing Media: Water spray, Dry Chemical, CO₂, or Foam.

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ).

-

Explosion Data: Not classified as an explosive, but fine dusts may explode. Keep away from open flames.

Spill Cleanup

-

Evacuate non-essential personnel.

-

PPE: Wear Tyvek suit, nitrile gloves, and P100 respirator.

-

Method: Wet sweep or vacuum with HEPA filter to avoid dust generation. Do not dry sweep.

-

Decontamination: Wash area with a mild detergent solution.

Regulatory & Transport Information

-

TSCA (USA): Often classified for R&D Use Only (TSCA exemption). Not listed on the public inventory for commercial use without PMN (Pre-Manufacture Notice).

-

REACH (EU): Pre-registration required for >1 ton/year.

-

IATA/DOT:

-

Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound).

-

UN Number: UN 2811.

-

Hazard Class: 6.1.

-

Packing Group: III.

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-ethyl-5-nitro-1,2-dihydropyridin-2-one (CAS 66336-02-5).[4]Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Nitropyridine Derivatives. PubChem.[5][10] Link

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-substituted Pyridines.Link

-

Fisher Scientific. (2024). Safety Data Sheet: 5-Nitro-2-pyridinol (Structural Analog).Link

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. 29 CFR 1910.1200.[7] Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. prepchem.com [prepchem.com]

- 3. Ethotoin [webbook.nist.gov]

- 4. 1-ethyl-5-nitro-1,2-dihydropyridin-2-one | 66336-02-5 [sigmaaldrich.cn]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Ethyl 5-nitro-2-furoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Unlocking the Therapeutic Promise of 1-Ethyl-5-nitropyridin-2(1H)-one: A Technical Guide for Drug Discovery

Foreword: The Pyridinone Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable propensity for binding to a diverse array of biological targets and eliciting a wide spectrum of pharmacological responses. The pyridinone ring system is a quintessential example of such a scaffold.[1][2][3] These six-membered, nitrogen-containing heterocycles are integral components of numerous clinically approved drugs and are a focal point of intensive research in medicinal chemistry.[1][3] Their unique physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors, and their utility as bioisosteres for amides and various aromatic rings, underpin their versatility.[3][4] Pyridinone derivatives have demonstrated a broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][5] This guide delves into the untapped potential of a specific, yet underexplored, derivative: 1-Ethyl-5-nitropyridin-2(1H)-one . We will explore its potential pharmaceutical applications, propose plausible mechanisms of action, and provide a comprehensive roadmap for its synthesis and biological evaluation.

The this compound Scaffold: A Molecule of Interest

The this compound scaffold combines the foundational pyridinone core with two key substituents: a 1-ethyl group and a 5-nitro group. While specific data on this compound is scarce, a thorough analysis of its constituent parts, in the context of established structure-activity relationships (SAR) for pyridinone derivatives, allows us to project its therapeutic potential.

-

The Pyridinone Core: As previously mentioned, the 2-pyridone structure is a well-established pharmacophore.[1][2] It can engage in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases, making it a valuable motif in the design of enzyme inhibitors.[3][5]

-

The 1-Ethyl Group: Alkyl substituents on the nitrogen atom of the pyridinone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.[6] The ethyl group, in this case, may enhance membrane permeability and modulate the compound's pharmacokinetic profile.

-

The 5-Nitro Group: The nitro group is a strong electron-withdrawing group that can profoundly impact a molecule's biological activity.[7] While historically viewed with some caution due to potential toxicity, nitro-containing compounds are present in a number of approved drugs and are the subject of renewed interest, particularly in the development of hypoxia-activated prodrugs for cancer therapy and as antimicrobial agents.[7] Its presence in the 5-position of the pyridinone ring is anticipated to be a key driver of the scaffold's bioactivity.

Potential Pharmaceutical Applications and Mechanistic Hypotheses

Based on the extensive literature on pyridinone and nitropyridine derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity

Pyridinone-containing molecules have shown significant antiproliferative activity against various human tumor cell lines.[3][5] They can target a range of proteins involved in cancer progression, including protein tyrosine kinases, histone deacetylases (HDACs), and components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5] Furthermore, nitropyridine analogues have been identified as potent microtubule-targeting agents, inducing cell cycle arrest in the G2/M phase and apoptosis.[8]

Hypothesized Mechanism of Action: We propose that this compound may exert its anticancer effects through a multi-pronged approach:

-

Kinase Inhibition: The pyridinone core could act as a scaffold to bind to the ATP-binding site of various oncogenic kinases, with the ethyl and nitro groups contributing to binding affinity and selectivity.

-

Induction of Apoptosis: The nitro group may contribute to the generation of reactive oxygen species (ROS) under the hypoxic conditions often found in solid tumors, leading to DNA damage and the activation of apoptotic pathways.[7] Some pyridine derivatives have been shown to induce apoptosis via the upregulation of p53 and JNK.[9]

-

Microtubule Disruption: The nitropyridine moiety could interfere with tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis, a mechanism observed in other nitropyridine compounds.[8]

Caption: Proposed anticancer mechanisms of this compound.

Antimicrobial Activity

The pyridinone scaffold is a component of several antibacterial and antifungal agents.[3][10] The mechanism of action for these compounds is often tied to the inhibition of essential bacterial enzymes, such as DNA gyrase.[11] The presence of a nitro group can also confer antimicrobial properties, as seen in nitroimidazole antibiotics.

Hypothesized Mechanism of Action: this compound may exhibit antimicrobial activity by:

-

Inhibition of DNA Gyrase: The pyridinone core could mimic the binding of fluoroquinolones to bacterial DNA gyrase, an enzyme crucial for DNA replication.[11]

-

Reductive Activation: The nitro group could be reduced by bacterial nitroreductases to form cytotoxic radical species that damage bacterial DNA, proteins, and lipids.[7]

Caption: Proposed antimicrobial mechanisms of this compound.

Anti-inflammatory Activity

Pyridinone derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating the production of inflammatory mediators.[12][13][14]

Hypothesized Mechanism of Action: The anti-inflammatory potential of this compound could be realized through:

-

COX Inhibition: The scaffold may bind to the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins, which are key mediators of inflammation.[15][16]

-

Modulation of Inflammatory Signaling: The compound might interfere with inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.

A Roadmap for Investigation: Synthesis and In Vitro Evaluation

To validate these hypotheses, a structured experimental plan is essential. The following outlines a general workflow for the synthesis and preliminary biological screening of this compound.

Caption: General workflow for the investigation of this compound.

Proposed Synthesis Protocol

A plausible synthetic route to this compound would likely involve the nitration of a 1-ethylpyridin-2(1H)-one precursor.

Step 1: Synthesis of 1-Ethylpyridin-2(1H)-one

-

To a solution of 2-hydroxypyridine in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C to form the corresponding sodium salt.

-

Slowly add ethyl iodide (CH₃CH₂I) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 1-ethylpyridin-2(1H)-one.

Step 2: Nitration of 1-Ethylpyridin-2(1H)-one

-

Dissolve 1-ethylpyridin-2(1H)-one in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Screening Protocols

Anticancer Activity Screening:

-

Cell Viability Assay (MTT Assay):

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates.[3][9]

-

After 24 hours, treat the cells with various concentrations of the synthesized compound.

-

Incubate for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Cell Cycle Analysis (Flow Cytometry):

Antimicrobial Activity Screening:

-

Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):

-

Prepare serial dilutions of the compound in a 96-well plate with bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).[10]

-

Incubate for 18-24 hours at 37°C.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Anti-inflammatory Activity Screening:

-

COX Inhibition Assay:

-

Use a commercially available COX inhibitor screening kit (e.g., Cayman Chemical).

-

Incubate recombinant COX-1 and COX-2 enzymes with the compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E₂ (PGE₂) using an ELISA-based method.[16]

-

Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

-

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | [Insert Value] | [Insert Value] |

| HepG2 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

Table 2: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | [Insert Value] | [Insert Value] |

| E. coli | [Insert Value] | [Insert Value] |

Table 3: Hypothetical Anti-inflammatory Activity Data

| Enzyme | Compound IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |

| COX-1 | [Insert Value] | [Insert Value] |

| COX-2 | [Insert Value] | [Insert Value] |

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The initial in vitro data will be crucial in guiding the subsequent steps of the drug discovery process. Promising results would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the 1-ethyl and 5-nitro groups to optimize potency and selectivity. This could involve exploring bioisosteric replacements for the nitro group to potentially mitigate toxicity concerns while retaining activity.[17][18][19]

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the lead compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models of cancer, infection, or inflammation.

References

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery, 20(7), 873-889.

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022).

- Pyridones in drug discovery: Recent advances. (n.d.).

- Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. (1990). Journal of Medicinal Chemistry, 33(10), 2697-706.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.).

- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022).

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014).

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.

- New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024).

- 3-nitropyridine analogues as novel microtubule-targeting agents. (2024).

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.).

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.).

- Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). PubMed.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.).

- The 'ring replacement' of pyridines into benzonitriles. a, The... (n.d.).

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.).

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry.

- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.

- structure-activity relationship (SAR) studies of 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs. (n.d.). Benchchem.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]